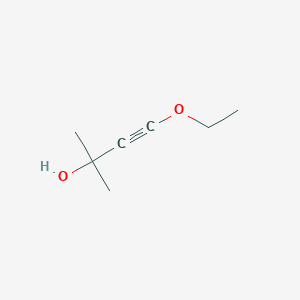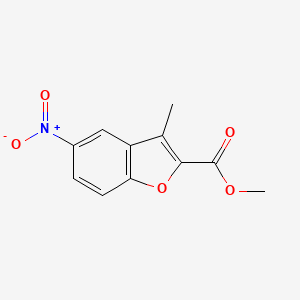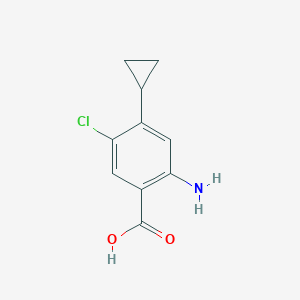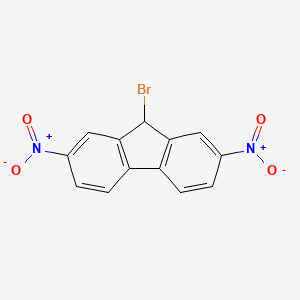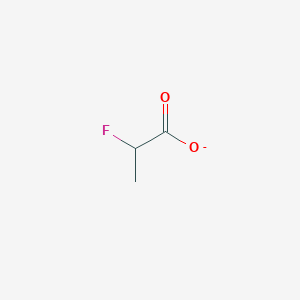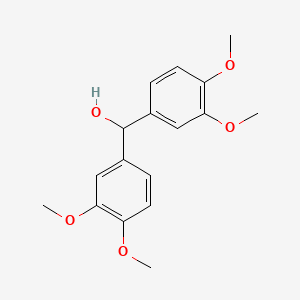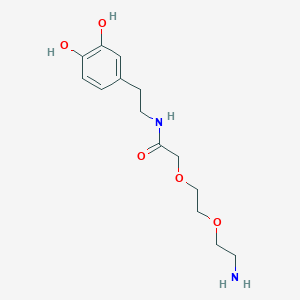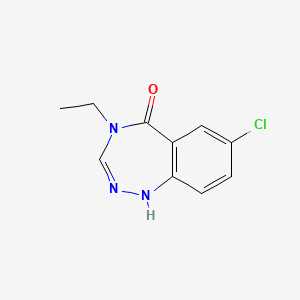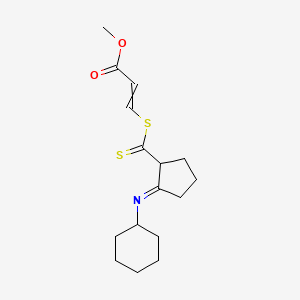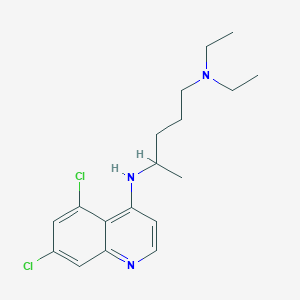![molecular formula C6H12ClNO B14016823 Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14016823.png)
Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a methoxy group and a nitrogen atom within a bicyclic hexane ring, which contributes to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methoxy-substituted cyclohexane derivatives and nitrogen-containing reagents.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the bicyclic structure. This step often requires specific catalysts and reaction conditions to ensure high yield and purity.
Purification: After the cyclization reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Applications De Recherche Scientifique
Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use the compound to investigate its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: The compound’s chemical properties are explored for potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of its targets. This interaction can lead to various biological effects, depending on the specific pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride can be compared with other bicyclic compounds, such as:
Rel-(1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester: Known for its use as an intermediate in the synthesis of histone deacetylase inhibitors.
Rel-(1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid: Utilized in the development of antibacterial agents.
Uniqueness
The uniqueness of this compound lies in its methoxy group, which imparts distinct chemical properties and potential biological activities compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C6H12ClNO |
|---|---|
Poids moléculaire |
149.62 g/mol |
Nom IUPAC |
(1R,5S)-6-methoxy-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-8-6-4-2-7-3-5(4)6;/h4-7H,2-3H2,1H3;1H/t4-,5+,6?; |
Clé InChI |
BHTNMZMOBHNZMQ-FTEHNKOGSA-N |
SMILES isomérique |
COC1[C@H]2[C@@H]1CNC2.Cl |
SMILES canonique |
COC1C2C1CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


